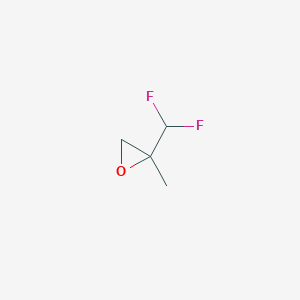

2-(Difluoromethyl)-2-methyloxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . In this process, organofluorine compounds are synthesized, which often face problems such as the difficulty in handling fluorinating reagents and controlling chemical reactions .Molecular Structure Analysis

The molecular structure of a compound is influenced by its chemical environment. For example, the biological environment changes the molecular structure of difluoromethylornithine (DFMO) only slightly .Chemical Reactions Analysis

Difluoromethylation processes have seen advances based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure and the environment in which it is found. For example, the biological environment changes the physical and chemical properties of DFMO only slightly .Scientific Research Applications

Oxidation of Carbon Nanocapsules :

- TFDO has been used for the oxyfunctionalization of single-walled carbon nanotubes filled with metal halides under mild conditions. This method is particularly useful in theranostics for imaging and therapy using radioactive forms of the metal halides (D’Accolti et al., 2018).

Epoxidation of Enol Ethers :

- Methyl trifluoromethyl dioxirane has been used to epoxidize enol ethers, such as alkoxy(aryl)methylidene adamantanes, yielding spirooxiranes with high efficiency (Troisi et al., 1989).

Oxidation of Sulfides :

- TFDO reacts with sulfides to give sulfones, even in the presence of competing sulfoxides. This reaction is indicative of the involvement of a sulfurane intermediate as a reactive intermediate (Asensio et al., 1996).

Generation of Methyl (trifluoromethyl)dioxirane :

- A simple protocol for generating methyl(trifluoromethyl)dioxirane from an aqueous solution of 1,1,1-trifluoroacetone hydrate, sodium bicarbonate, and peroxomonosulfate has been developed. This method is robust and allows for the application of this dioxirane in oxidation reactions on a preparative scale (Mello et al., 2007).

Dioxirane Hydroxylations and Synthesis of Tripod Boronic Acid Esters :

- TFDO was used for direct stereoselective hydroxylation of various cyclohexanes, leading to the synthesis of novel borate compounds with a unique ‘tripod’ structure. These compounds could be used as Bronsted-assisted Lewis acids (D’Accolti et al., 2007).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(difluoromethyl)-2-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYYNPIDPKSVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)

![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)

![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)

![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981473.png)

![3-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2981476.png)

![Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2981479.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)